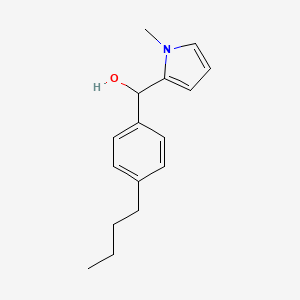![molecular formula C21H22N6 B12642499 3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole is a complex organic compound that belongs to the class of heterocyclic compounds It contains an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The triazole ring can be introduced through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. The pyrrolidine moiety is then attached via nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent conditions, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions, enzyme activity, or cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets, including enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties like enhanced durability or conductivity.
作用机制
The mechanism of action of 3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The triazole and indazole moieties can form hydrogen bonds, π-π interactions, or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrrolidine group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
相似化合物的比较
Similar Compounds
Indazole Derivatives: Compounds like 3-phenylindazole and 3-(4-chlorophenyl)indazole share the indazole core but differ in their substituents, leading to variations in their biological activities and properties.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole have similar triazole rings but differ in their substitution patterns and applications.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and N-methylpyrrolidine share the pyrrolidine moiety but have different functional groups and uses.
Uniqueness
3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole is unique due to its combination of an indazole core, a triazole ring, and a pyrrolidine moiety. This structural complexity allows for diverse interactions with biological targets and a wide range of potential applications in various fields. The compound’s unique properties, such as its binding affinity, solubility, and stability, make it a valuable tool for scientific research and industrial applications.
属性
分子式 |
C21H22N6 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole |
InChI |
InChI=1S/C21H22N6/c1-2-9-19-18(8-1)21(24-22-19)20-15-27(25-23-20)17-7-5-6-16(14-17)10-13-26-11-3-4-12-26/h1-2,5-9,14-15H,3-4,10-13H2,(H,22,24) |
InChI 键 |
BRFWYJPVBJKSEZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCC2=CC(=CC=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


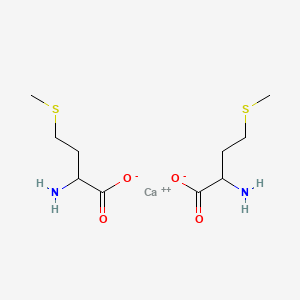
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)


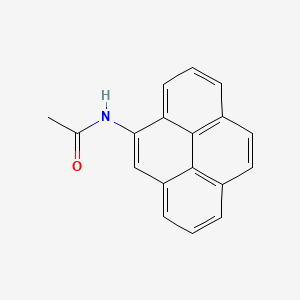
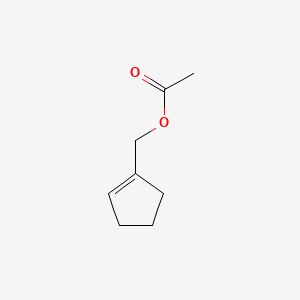
![Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)
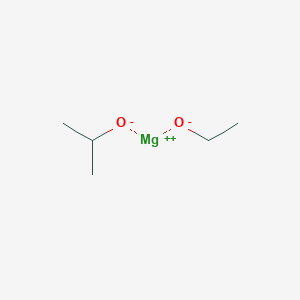
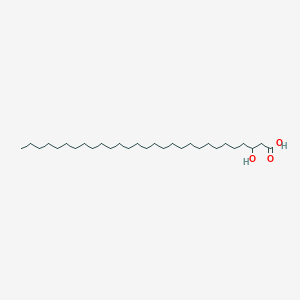
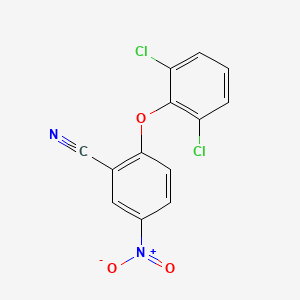
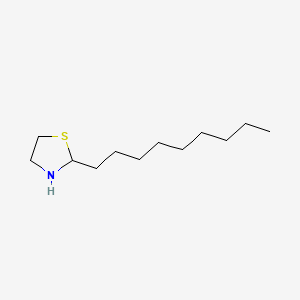
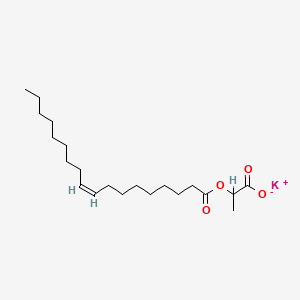
![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
